molecular formula C10H11NO2 B2450550 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- CAS No. 1156750-23-0

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-

Cat. No. B2450550
CAS RN: 1156750-23-0
M. Wt: 177.203
InChI Key: FEXQEXUYJWTBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters . Another method is the Knorr pyrrole synthesis which is a reaction of a β-ketoester with an excess of an α-amino ketone .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to the aromatic π system making pyrrole aromatic .


Chemical Reactions Analysis

Pyrrole is activated towards electrophilic substitution reactions, despite the apparent lack of a leaving group . This is due to the high electron density associated with its aromaticity. Pyrrole can undergo electrophilic substitution at the 2-position, giving 2-substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure .

Scientific Research Applications

Antimicrobial Properties

1H-Pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. A study found that pyrrole chalcone derivatives act as significant antimicrobial agents, attributed to the presence of the heterocyclic ring. These compounds were effective against various bacterial and fungal species, demonstrating their potential as new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).

Synthetic and Structural Studies

Research has been conducted on the synthesis and optical resolution of 1H-pyrrole derivatives, revealing their potential for creating new atropisomeric 1-arylpyrrole derivatives. The absolute configuration of these compounds was determined through methods like X-ray diffraction and CD spectroscopy, providing insights into their structural properties (Faigl et al., 2009).

Potential in Material Science

Pyrrole derivatives have been explored for their potential in material science, particularly in the development of novel humidity sensors. A study investigated the humidity-sensing properties of a 1H-pyrrole compound doped with KOH and K2CO3 salts, revealing favorable impedance, high sensitivity, and good linearity, which are important attributes for humidity sensors (Su & Syu, 2017).

Safety and Hazards

Pyrrole may cause harm if swallowed and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQEXUYJWTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC#C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-

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